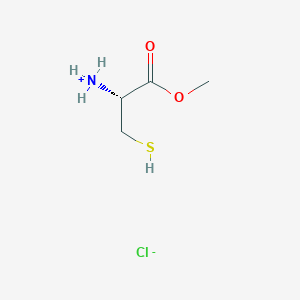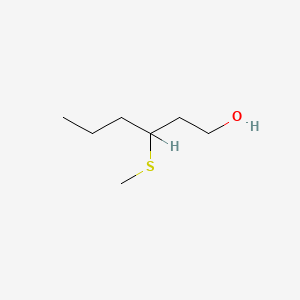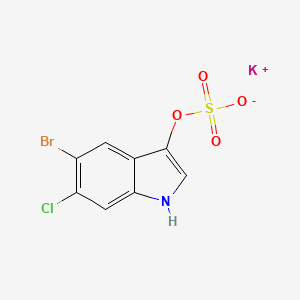![molecular formula C20H27NO3 B7799855 2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)
2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione” is known as Dmab-OH. It is a reagent used to introduce a Dmab protecting group to carboxylic acids. The molecular formula of Dmab-OH is C20H27NO3, and it has a molecular weight of 329.43 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Dmab-OH involves the use of specific reagents and conditions. One common method includes the reaction of N-protective indole with halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal. This reaction is carried out through a mechanical grinding method .
Industrial Production Methods
Industrial production methods for Dmab-OH typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact industrial methods may vary depending on the manufacturer and the specific requirements of the production process.
化学反应分析
Types of Reactions
Dmab-OH undergoes various types of chemical reactions, including:
Oxidation: Dmab-OH can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Dmab-OH into its reduced forms.
Substitution: Dmab-OH can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving Dmab-OH include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of Dmab-OH depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
Dmab-OH has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce protecting groups to carboxylic acids, facilitating the synthesis of complex molecules.
Biology: Dmab-OH is used in biochemical research to modify biomolecules and study their interactions and functions.
Medicine: In medicinal chemistry, Dmab-OH is used to synthesize pharmaceutical intermediates and active compounds.
作用机制
The mechanism of action of Dmab-OH involves its ability to introduce a Dmab protecting group to carboxylic acids. This process typically involves the formation of a covalent bond between the Dmab group and the carboxylic acid, thereby protecting the acid from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved in this mechanism include the reactive sites on the carboxylic acid and the Dmab group.
相似化合物的比较
Similar Compounds
Some compounds similar to Dmab-OH include:
Carbonyldiimidazole (CDI): Used for the coupling of amino acids for peptide synthesis.
N,N’-Dicyclohexylcarbodiimide (DCC): Another reagent used for peptide coupling and other organic synthesis reactions.
Uniqueness of Dmab-OH
What sets Dmab-OH apart from similar compounds is its specific use in introducing the Dmab protecting group to carboxylic acids. This unique application makes it a valuable reagent in organic synthesis, particularly in the preparation of complex molecules where selective protection of functional groups is required.
属性
IUPAC Name |
2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-13(2)9-16(21-15-7-5-14(12-22)6-8-15)19-17(23)10-20(3,4)11-18(19)24/h5-8,13,21-22H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARPDGDSXTZYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)

![tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate](/img/structure/B7799819.png)






